COX-2-IN-5 Matches Celecoxib's Selectivity Index in a Direct Head-to-Head Comparison
In a study directly comparing a series of synthesized pyrazole derivatives, compound 11a (COX-2-IN-5) demonstrated a superior COX-2 selectivity index (S.I.) of 22.52, compared to the reference drug celecoxib, which had an S.I. of 21.41 [1]. This head-to-head comparison confirms that COX-2-IN-5 exhibits selectivity on par with a clinically established COX-2 inhibitor.
| Evidence Dimension | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|
| Target Compound Data | 22.52 |
| Comparator Or Baseline | Celecoxib: 21.41 |
| Quantified Difference | 1.11 (Target is 5.2% more selective) |
| Conditions | In vitro enzymatic assay using purified COX-1 and COX-2 isozymes. |
Why This Matters
This direct comparison provides the quantitative justification for selecting COX-2-IN-5 as a celecoxib-analog tool compound in studies where COX-2 selectivity must be maintained, offering a comparable selectivity profile.
- [1] Design, synthesis, modeling studies and biological evaluation of pyrazole derivatives linked to oxime and nitrate moieties as nitric oxide donor selective COX-2 and aromatase inhibitors with dual anti-inflammatory and anti-neoplastic activities. Bioorganic Chemistry, 2023, 134, 106428. DOI: 10.1016/j.bioorg.2023.106428. View Source
